molecular formula C27H37N3O4 B10792067 4-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-1,11-dimethyl-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione

4-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-1,11-dimethyl-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione

Cat. No.: B10792067
M. Wt: 467.6 g/mol
InChI Key: HXUOJJQVISPVAD-UHFFFAOYSA-N
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Description

4-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5220(2,6)]undecane-3,5,8-trione is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a tricyclic undecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione typically involves multiple steps, including the formation of the piperazine ring, the attachment of the methoxyphenyl group, and the construction of the tricyclic undecane framework. Common synthetic routes may involve:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of an amine, formaldehyde, and a secondary amine.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Construction of Tricyclic Undecane Framework: This step may involve cyclization reactions and the use of protecting groups to ensure the correct formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new groups or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with various receptors, enzymes, and ion channels in the body.

    Pathways Involved: It may modulate neurotransmitter systems, such as the serotonin and dopamine pathways, leading to its potential effects on mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione is unique due to its complex tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H37N3O4

Molecular Weight

467.6 g/mol

IUPAC Name

4-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-1,11-dimethyl-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione

InChI

InChI=1S/C27H37N3O4/c1-18-16-27(2)17-20(31)22(18)23-24(27)26(33)30(25(23)32)11-7-6-10-28-12-14-29(15-13-28)19-8-4-5-9-21(19)34-3/h4-5,8-9,18,22-24H,6-7,10-17H2,1-3H3

InChI Key

HXUOJJQVISPVAD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC(=O)C1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=CC=CC=C5OC)C

Origin of Product

United States

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